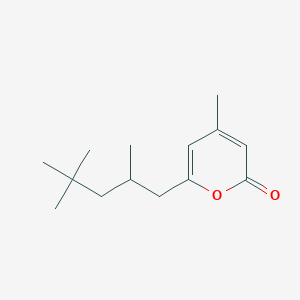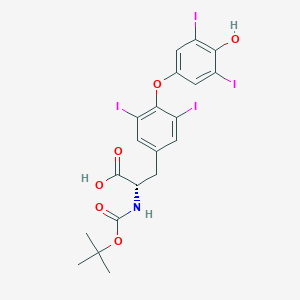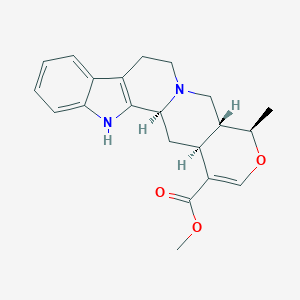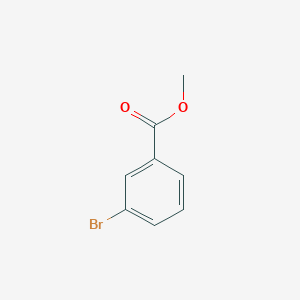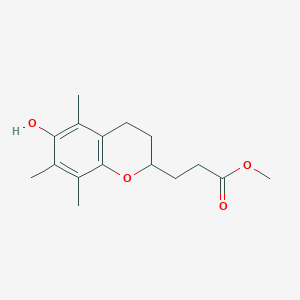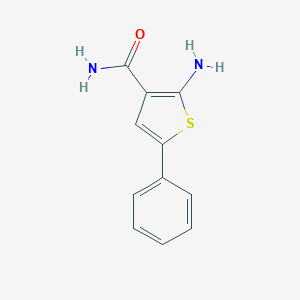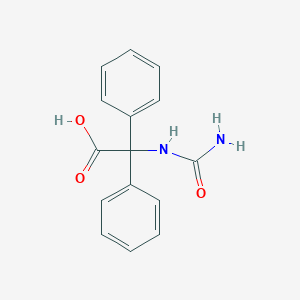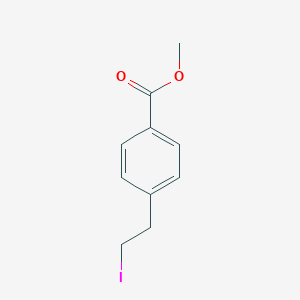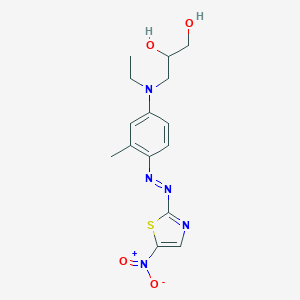
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Overview
Description
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a chemical compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to ring strain, making them valuable intermediates in organic synthesis .
Mechanism of Action
Target of Action
The primary target of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, also known as Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, is Protein Disulfide Isomerase A1 (PDIA1) . PDIA1 is an enzyme containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER) but can migrate to the cell surface in the case of malignant transformation .
Mode of Action
The compound interacts with its target, PDIA1, by acting as an inhibitor . It is speculated that under physiological pH, it selectively alkylates only thiol groups of cancer cell surface proteins . This interaction results in the inhibition of PDIA1, which can have significant effects on cellular function .
Biochemical Pathways
The inhibition of PDIA1 affects the protein folding process within the ER . PDIA1 plays a crucial role in the correction of the 3D structure of native proteins synthesized in the ER . Therefore, the inhibition of PDIA1 can disrupt normal protein folding, leading to downstream effects on cellular function .
Pharmacokinetics
It is known that the compound is a low-clearance drug . It is also known that most drug metabolism is achieved by glucuronidation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of PDIA1, which can disrupt normal protein folding within the ER . This disruption can have significant effects on cellular function, particularly in cancer cells where PDIA1 may be present on the cell surface .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. It is speculated that under physiological pH, the compound selectively alkylates only thiol groups of cancer cell surface proteins . Therefore, changes in pH could potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate typically involves the transformation of ethyl acetoacetate to ethyl 2-aminoacrylate, followed by treatment with benzyl bromoacetate to yield the desired product . The reaction conditions often include the use of polar solvents such as ethanol and water, and the reactions are carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in polar solvents like ethanol or water.
Major Products Formed
Scientific Research Applications
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for protein disulfide isomerases (PDIs).
Medicine: Explored for its anticancer properties due to its ability to selectively alkylate thiol groups on cancer cell surface proteins.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
- Aziridine-2-carboxamide
- Methyl 1-tritylaziridine-2-carboxylate
Uniqueness
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is unique due to its specific benzyl and methyl substitutions, which confer distinct reactivity and selectivity compared to other aziridine derivatives. Its ability to selectively alkylate thiol groups on cancer cell surface proteins makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJUBQWCWZING-NKUHCKNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909050 | |
| Record name | 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104597-98-0 | |
| Record name | 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


